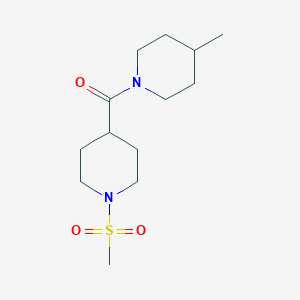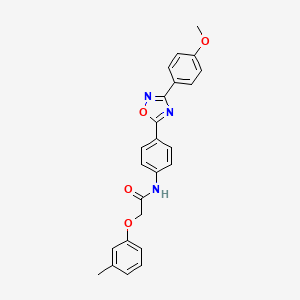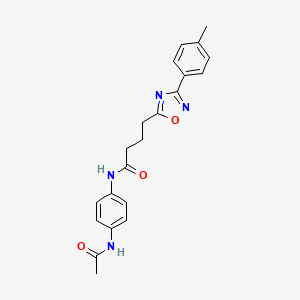
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide, also known as HMB, is a compound that has been widely studied in the field of biochemistry and pharmacology. It is an analog of the amino acid leucine and has been shown to have several potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide is not fully understood, but it is believed to work through several different pathways. It has been shown to activate the mTOR pathway, which plays a key role in protein synthesis and muscle growth. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to increase the activity of enzymes involved in the production of energy in cells.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has several biochemical and physiological effects on the body. It has been shown to increase muscle mass and strength, and may also improve endurance and exercise performance. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have antioxidant properties, which may help to protect against oxidative damage caused by free radicals.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments is its ability to increase muscle mass and strength. This makes it a useful tool for studying the effects of exercise and physical activity on the body. However, there are also limitations to using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide in lab experiments. For example, its effects may be influenced by factors such as diet and exercise, which can make it difficult to control for these variables in experiments.
Future Directions
There are several potential future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide. One area of interest is its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide may have applications in the field of sports nutrition, as it has been shown to increase muscle mass and strength. Further research is needed to fully understand the mechanisms of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide and its potential applications in these areas.
Synthesis Methods
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide involves the reaction of 2-hydroxy-6-methylquinoline with N-phenylbutyramide in the presence of a catalyst. The resulting compound is then purified through a series of chromatography steps to yield a pure product.
Scientific Research Applications
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been studied for its potential applications in several areas of scientific research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as arthritis. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-phenylbutyramide has been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-3-7-20(24)23(18-8-5-4-6-9-18)14-17-13-16-12-15(2)10-11-19(16)22-21(17)25/h4-6,8-13H,3,7,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLYQRDDJHAYEMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-hydroxy-6-methylquinolin-3-yl)methyl]-N-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![2-ethoxy-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711383.png)